molecular formula C15H19BrN2O5 B129125 Mebrofenin CAS No. 78266-06-5

Mebrofenin

Cat. No. B129125
CAS RN: 78266-06-5
M. Wt: 387.23 g/mol
InChI Key: MHPZZZZLAQGTHT-UHFFFAOYSA-N
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Patent
US04418208

Procedure details

A suspension of 9.56 g of nitrilotriacetic acid in pyridine (dried over molecular sieves) is prepared with the exclusion of moisture (CaSO4 drying tube) and heated to 50° C. Acetic anhydride (5.11 g) is added dropwise. The reaction mixture clears and is heated to 100° C. After maintaining the temperature for 40 minutes, the reaction mixture is cooled to 55° C. and a solution of 10.7 g 3-bromo-2,4,6-trimethylaniline in 25 ml of dry pyridine is added slowly. The reaction is heated to 100° C. and after 1.5 hours at this temperature, the solution is cooled in an ice-bath. The reaction mixture is rotary evaporated to a semisolid which is dissolved in 125 ml of 10% sodium hydroxide w/v. The basic layer is then extracted with two 100 ml portions of methylene chloride. Distilled water (100 ml) is added to the basic layer which is then brought to pH 3 with concentrated hydrochloric acid to give a precipitate. After refrigeration for about 16 hours, the crude product is filtered, washed with cold distilled water and dried under vacuum at 40° C. The crude product is dissolved in 100 ml of 60% aqueous ethanol, treated with 3.0 g of Darco and filtered hot through a Hyflo-bed to give a solution. Crystals precipitate and are filtered, washed with three 25 ml portions of 50% aqueous ethanol and dried under vacuum at 40° C. The reaction yields 9.1 g of the title compound, melting point 198°-200° C., dec.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:10][C:11]([OH:13])=O)([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].C(OC(=O)C)(=O)C.[Br:21][C:22]1[C:23]([CH3:31])=[C:24]([C:26]([CH3:30])=[CH:27][C:28]=1[CH3:29])[NH2:25]>N1C=CC=CC=1>[Br:21][C:22]1[C:23]([CH3:31])=[C:24]([NH:25][C:11](=[O:13])[CH2:10][N:1]([CH2:2][C:3]([OH:5])=[O:4])[CH2:6][C:7]([OH:9])=[O:8])[C:26]([CH3:30])=[CH:27][C:28]=1[CH3:29]

Inputs

Step One
Name
Quantity
9.56 g
Type
reactant
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
CaSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5.11 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
BrC=1C(=C(N)C(=CC1C)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining the temperature for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated to 100° C. and after 1.5 hours at this temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture is rotary evaporated to a semisolid which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 125 ml of 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The basic layer is then extracted with two 100 ml portions of methylene chloride
ADDITION
Type
ADDITION
Details
Distilled water (100 ml) is added to the basic layer which
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
the crude product is filtered
WASH
Type
WASH
Details
washed
DISTILLATION
Type
DISTILLATION
Details
with cold distilled water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 100 ml of 60% aqueous ethanol
ADDITION
Type
ADDITION
Details
treated with 3.0 g of Darco
FILTRATION
Type
FILTRATION
Details
filtered hot through a Hyflo-bed
CUSTOM
Type
CUSTOM
Details
to give a solution
FILTRATION
Type
FILTRATION
Details
Crystals precipitate and are filtered
WASH
Type
WASH
Details
washed with three 25 ml portions of 50% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1C)C)NC(CN(CC(=O)O)CC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.